molecular formula C14H12O5 B11854536 4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid CAS No. 684249-41-0

4-(2-Methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid

Cat. No.: B11854536
CAS No.: 684249-41-0
M. Wt: 260.24 g/mol
InChI Key: IUJSIEGPJZHAGC-UHFFFAOYSA-N
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Description

4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid is a chemical compound with the molecular formula C10H10O5. It is a derivative of naphthoic acid, characterized by the presence of a methoxy group and an oxoethoxy group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with 2-methoxy-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxy-2-oxoethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.

    Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Contains a benzoate group instead of a naphthoic acid group.

Uniqueness

4-(2-Methoxy-2-oxoethoxy)-1-naphthoic acid is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

684249-41-0

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

4-(2-methoxy-2-oxoethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C14H12O5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17)

InChI Key

IUJSIEGPJZHAGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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